molecular formula C18H24O2Si B3067716 2-(t-Butyldiphenylsilanyloxy)Ethanol CAS No. 138499-16-8

2-(t-Butyldiphenylsilanyloxy)Ethanol

Cat. No.: B3067716
CAS No.: 138499-16-8
M. Wt: 300.5 g/mol
InChI Key: XIDWGTFDBMALGG-UHFFFAOYSA-N
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Description

Historical Development and Strategic Utility of Silyl (B83357) Ethers in Multistep Syntheses

The application of silicon-based protecting groups for alcohols has a rich history in organic chemistry. nih.gov A significant milestone was the introduction of the tert-butyldimethylsilyl (TBS) group, which gained prominence as a robust and reliable protecting group for alcohols. tandfonline.com Following this, a diverse array of silyl ethers was developed, including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). wikipedia.orgnih.gov

The strategic value of these different silyl ethers lies in their varied stability to different reaction conditions. fiveable.metandfonline.com By carefully selecting the substituents on the silicon atom, chemists can fine-tune the lability of the silyl ether. tandfonline.com For instance, the steric bulk of the groups attached to the silicon atom significantly influences the rate of both the formation and cleavage of the silyl ether. wikipedia.org This differential stability is the cornerstone of "orthogonal protection," a strategy where multiple hydroxyl groups in a single molecule can be protected with different silyl groups. This allows for the selective removal of one protecting group while others remain intact, enabling sequential and site-specific modifications of a complex molecule. tandfonline.com

The stability of common silyl ethers varies significantly under both acidic and basic conditions, which is a key factor in their strategic deployment during a synthesis. wikipedia.org The relative resistance to acidic hydrolysis, for example, increases dramatically with the steric bulk of the silyl group. This allows for selective deprotection; for instance, a TMS ether can be cleaved under conditions that leave a more robust TBDPS ether untouched. wikipedia.org

Table 1: Comparison of Common Silyl Ether Protecting Groups

Silyl Group Abbreviation Key Features Relative Acid Stability
Trimethylsilyl TMS Easily introduced and removed; sensitive to acidic conditions. 1
Triethylsilyl TES More stable than TMS to hydrolysis. 64
tert-Butyldimethylsilyl TBDMS or TBS Widely used; good balance of stability and ease of removal. 20,000
Triisopropylsilyl TIPS Very bulky; highly resistant to acidic conditions. 700,000

Data sourced from reference wikipedia.org. The stability is relative to TMS.

Methods for introducing and removing these groups are well-established. Silylation is commonly achieved by reacting the alcohol with a silyl chloride (e.g., TBDPS-Cl) or a silyl triflate in the presence of a mild base like imidazole (B134444) or 2,6-lutidine. fiveable.megelest.com Cleavage is typically performed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.orgfiveable.me The development of these reliable methods has cemented the role of silyl ethers as essential tools in the synthesis of natural products and other complex organic molecules. tandfonline.com

The Specific Role of 2-(t-Butyldiphenylsilanyloxy)Ethanol in Complex Chemical Transformations

This compound stands out as a particularly useful bifunctional building block in organic synthesis. nih.govacs.org This molecule contains two distinct functional groups: a primary alcohol that is protected as a bulky and robust tert-butyldiphenylsilyl (TBDPS) ether, and a second, free primary alcohol. This dual functionality allows it to serve as a versatile linker or spacer in the assembly of more complex structures.

The TBDPS group is known for its high stability under acidic conditions and towards various reagents, making it an ideal choice for syntheses that require numerous steps. gelest.comresearchgate.net The presence of the free hydroxyl group in this compound allows for its immediate participation in subsequent chemical reactions. For example, it can be coupled with other molecules, such as carboxylic acids to form esters, or it can be oxidized to an aldehyde for use in carbon-carbon bond-forming reactions.

The strategic application of this compound allows for the controlled, stepwise elongation or modification of a molecule. Once the free alcohol has been reacted, the TBDPS-protected alcohol at the other end of the ethylene (B1197577) glycol spacer remains inert. At a later, desired stage of the synthesis, the TBDPS group can be removed under specific conditions (typically with a fluoride source) to reveal the second hydroxyl group, which can then be used for further transformations. researchgate.net This strategy is invaluable in the synthesis of complex targets where precise control over the reactivity of different parts of the molecule is essential.

Table 2: Properties of this compound

Property Value
Chemical Formula C18H24O2Si
CAS Number 138499-16-8
Molecular Weight 300.47 g/mol
Primary Functions Bifunctional Building Block, Linker

| Key Moieties | Free Primary Alcohol, TBDPS-Protected Primary Alcohol |

Data sourced from reference chemicalbook.com.

The use of such bifunctional, silyl-protected building blocks is a common theme in modern synthesis, enabling the efficient construction of molecules for applications ranging from materials science to medicinal chemistry. nih.govnih.gov By incorporating a stable protecting group and a reactive functional handle within the same molecule, reagents like this compound provide chemists with a powerful tool for navigating the challenges of multistep synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2Si/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDWGTFDBMALGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 T Butyldiphenylsilanyloxy Ethanol

Classical and Evolving Synthetic Pathways

The direct monosilylation of ethylene (B1197577) glycol is the most straightforward approach to 2-(t-Butyldiphenylsilanyloxy)ethanol. However, achieving high selectivity for the mono-protected product over the di-protected byproduct is a key challenge due to the symmetrical nature of the starting material.

Direct Silylation of Ethylene Glycol with tert-Butyldiphenylsilyl Chloride

The reaction of ethylene glycol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base is a common method for the synthesis of this compound. The steric bulk of the tert-butyldiphenylsilyl group plays a crucial role in favoring monosilylation. Once one hydroxyl group is silylated, the steric hindrance introduced by the bulky TBDPS group significantly disfavors a second silylation at the adjacent hydroxyl group.

A typical procedure involves the use of a base such as imidazole (B134444) in a suitable solvent like dimethylformamide (DMF). rsc.org The primary hydroxyl group of a substrate can be preferentially silylated using TBDPSCl and imidazole in the presence of other secondary hydroxyl groups. rsc.org While specific yields for the direct silylation of ethylene glycol are not extensively reported in comparative studies, the general principle of sterically controlled monosilylation of symmetric diols is well-established. researchgate.net

Table 1: Illustrative Conditions for Direct Silylation of Primary Alcohols

Silylating AgentBaseSolventTemperatureGeneral Yield
TBDPSClImidazoleDMFRoom Temp.High
TBDPSClPyridine (B92270)CH₂Cl₂0 °C to RTGood to High
TBDPSClEt₃N, DMAPCH₂Cl₂0 °C to RTGood to High

This table represents typical conditions for the silylation of primary alcohols and serves as a general guideline for the synthesis of this compound.

Regioselective Silylation Strategies

Achieving high regioselectivity in the monosilylation of symmetric diols like ethylene glycol often requires carefully controlled reaction conditions to minimize the formation of the disilylated product. One effective strategy is the use of a stoichiometric amount or a slight excess of the diol relative to the silylating agent. This statistical approach increases the probability of the silyl (B83357) chloride reacting with an unprotected diol molecule rather than the already monosilylated product.

Furthermore, the choice of base and solvent can significantly influence the selectivity. For instance, using a hindered base can modulate the reactivity of the silylating agent. While specific protocols for ethylene glycol are sparse, methodologies developed for the monoprotection of other symmetric diols can be adapted.

Catalytic and Promoted Silylation Protocols

The efficiency and selectivity of the silylation of ethylene glycol can be significantly enhanced through the use of catalysts and promoters. These agents can activate either the silylating agent or the alcohol, leading to faster reactions and, in some cases, improved selectivity.

Investigation of Lewis Acid and Base Catalysis (e.g., Imidazole, Iodine)

Base Catalysis: Imidazole is a widely used catalyst and base in silylation reactions. It is believed to function by forming a highly reactive silylimidazolium intermediate with the silyl chloride, which then readily reacts with the alcohol. uni-muenchen.de The use of N-methylimidazole (NMI) in combination with iodine has been shown to significantly accelerate the silylation of alcohols with silyl chlorides. researchgate.net This system provides a general and high-yielding method for the efficient silylation of primary, secondary, and tertiary alcohols. researchgate.net The reaction of a diol with tert-butyldimethylsilyl chloride (a related bulky silyl chloride) in neat N-methylimidazole in the presence of molecular iodine resulted in the corresponding monoprotected derivative almost exclusively. researchgate.net

Lewis Acid Catalysis: Lewis acids can also catalyze silylation reactions, typically by activating the alcohol. However, their application in the selective monosilylation of symmetric diols is less common than base catalysis. While specific examples for the silylation of ethylene glycol with TBDPSCl using Lewis acids are not prominent in the literature, catalytic enantioselective monosilylations of diols have been achieved using a combination of chiral and achiral Lewis basic catalysts. nih.gov

Iodine Promotion: Iodine has been reported to be an efficient and practically neutral catalyst for the silylation of a variety of alcohols. organic-chemistry.org It can be used in conjunction with bases like N-methylimidazole to accelerate the reaction. researchgate.net

Table 2: Catalytic Systems for Silylation of Alcohols

Catalyst/PromoterSilylating AgentBaseSolventKey Feature
ImidazoleTBDPSCl-DMFForms reactive silylimidazolium intermediate. uni-muenchen.de
N-Methylimidazole/IodineTBDPSCl-VariousAccelerated reaction rates. researchgate.net
IodineHMDS-NeatNeutral and efficient catalysis. organic-chemistry.org

This table summarizes common catalytic systems for the silylation of alcohols, which are applicable to the synthesis of this compound.

Steric and Electronic Effects on Silylation Efficiency

The efficiency and selectivity of the monosilylation of ethylene glycol are governed by a combination of steric and electronic factors.

Steric Effects: The tert-butyldiphenylsilyl group is exceptionally bulky. This steric hindrance is the primary reason for the high selectivity observed in the monosilylation of primary alcohols in the presence of secondary or tertiary alcohols. In the case of ethylene glycol, after the first silylation, the large TBDPS group sterically shields the remaining hydroxyl group, making the approach of a second TBDPSCl molecule difficult. This steric repulsion significantly slows down the rate of the second silylation, allowing for the isolation of the mono-silylated product in good yield.

Electronic Effects: The hydroxyl groups of ethylene glycol have similar electronic properties. However, the formation of the first silyl ether bond can have a subtle electronic influence on the remaining hydroxyl group. The electron-donating nature of the silyloxy group might slightly decrease the acidity of the second hydroxyl group, potentially making it less nucleophilic. However, this electronic effect is generally considered to be minor compared to the dominant steric effects of the TBDPS group.

Advancements in Green Chemistry Approaches for Silyl Ether Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This trend has also impacted the synthesis of silyl ethers, with research focusing on greener solvents, catalyst recycling, and atom-economical processes.

One promising approach is the use of flow chemistry . The selective monoprotection of symmetrical diols has been successfully demonstrated in a flow reactor, offering advantages such as precise control over reaction time and temperature, which can lead to higher chemoselectivity and yields compared to batch processes. scirp.orgscirp.org This methodology could be applied to the synthesis of this compound to improve selectivity and allow for easier scale-up. scirp.orgscirp.org

The use of ionic liquids as alternative solvents for silylation reactions is another area of active research. Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact of the process.

Furthermore, solvent-free reaction conditions are being explored. For instance, microwave-assisted O-silylation of various substrates under solvent-free conditions has been reported, offering a cleaner and more efficient protocol. mdpi.com

While specific applications of these green methodologies to the synthesis of this compound are not yet widely documented, they represent a promising direction for future research to develop more sustainable synthetic routes.

Solvent-Minimization and Alternative Reaction Media

Traditional silylation reactions are often conducted in high-boiling aprotic solvents like N,N-dimethylformamide (DMF) or pyridine. nih.govnih.gov However, the environmental and safety concerns associated with these solvents have spurred the development of more sustainable alternatives.

Solvent-Free and Reduced-Solvent Approaches:

Recent research has demonstrated the feasibility of conducting regioselective silylations of polyols under solvent-free or significantly reduced-solvent conditions. One effective strategy involves using a minimal excess of a liquid base, such as pyridine (2–3 equivalents), which can also act as the reaction medium. nih.gov This approach is particularly effective for highly polar substrates like diols and polyols that are largely insoluble in the base, effectively creating a solvent-free reaction environment. nih.gov The reactions under these conditions have been shown to be faster than those in traditional high-boiling solvents. nih.gov The efficiency of these solvent-free reactions can be further enhanced by the addition of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB). nih.gov

Another promising solvent-free method involves the use of neat 1-methylimidazole (B24206) (NMI) as the base and reaction medium, with the addition of molecular iodine as a catalyst to accelerate the reaction. This has been shown to yield the monoprotected derivative of a diol in a high ratio and with excellent conversion.

Alternative Reaction Media: Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents. rsc.orgscielo.brresearchgate.netnih.gov These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt (hydrogen bond acceptor) with a hydrogen bond donor, such as ethylene glycol itself. rsc.orgscielo.brresearchgate.netnih.gov The resulting mixture has a significantly lower melting point than its individual components. The use of ethylene glycol-based DESs for various applications is an active area of research, and their potential as a reaction medium for the silylation of ethylene glycol presents an intriguing, though not yet extensively documented, possibility. rsc.orgscielo.brresearchgate.netnih.gov The inherent presence of one of the reactants as a component of the solvent system offers a unique approach to solvent minimization.

The following table summarizes the key features of these greener approaches:

MethodologyKey FeaturesPotential Advantages
Minimal Pyridine Use of 2-3 equivalents of pyridine as both base and medium. nih.govReduced solvent waste, faster reaction times. nih.gov
Neat 1-Methylimidazole with Iodine NMI acts as the base and solvent, with I₂ as a catalyst.High conversion and selectivity for mono-silylation.
Deep Eutectic Solvents (DESs) Ethylene glycol can be a component of the DES. rsc.orgscielo.brresearchgate.netnih.govBiodegradable, low cost, potential for simplified workup. nih.gov

Maximizing Atom Economy in Silylation Reactions

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The standard silylation of ethylene glycol with t-butyldiphenylsilyl chloride in the presence of a base like triethylamine (B128534) proceeds via the following reaction:

HOCH₂CH₂OH + (t-Bu)Ph₂SiCl + Et₃N → HOCH₂CH₂OSiPh₂(t-Bu) + Et₃N·HCl

To calculate the theoretical atom economy for this reaction, the molecular weights of the reactants and the desired product are required.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Ethylene GlycolC₂H₆O₂62.07
t-Butyldiphenylsilyl chlorideC₁₆H₁₉ClSi274.86
TriethylamineC₆H₁₅N101.19
Total Reactants 438.12
This compoundC₁₈H₂₄O₂Si300.47
Triethylamine hydrochlorideC₆H₁₆ClN137.65

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

For the synthesis of this compound:

% Atom Economy = (300.47 g/mol / 438.12 g/mol ) x 100 ≈ 68.58%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (31.42%) is converted into the triethylamine hydrochloride byproduct. While this represents a moderately efficient reaction in terms of atom economy, there is still room for improvement.

Catalytic methods: The development of catalytic silylation methods that avoid the use of a stoichiometric base would significantly improve the atom economy by eliminating the formation of the salt byproduct. For instance, dehydrogenative silylation of alcohols using hydrosilanes in the presence of a catalyst generates only hydrogen gas as a byproduct, leading to a much higher atom economy. organic-chemistry.org

Reaction Chemistry and Mechanistic Insights of 2 T Butyldiphenylsilanyloxy Ethanol

Reactivity Profiles of the Residual Hydroxyl Moiety

The presence of a free primary alcohol group (-CH2OH) is the key site of reactivity in the 2-(t-Butyldiphenylsilanyloxy)ethanol molecule. msu.edu The covalent bonds within this functional group are polarized due to the high electronegativity of the oxygen atom, rendering the hydrogen electrophilic and the oxygen nucleophilic. msu.edu This polarity dictates the reaction pathways available for the functionalization of the molecule.

The primary alcohol of this compound can undergo a variety of common alcohol reactions to introduce new functional groups. The bulky TBDPS ether is stable under many of these reaction conditions, allowing for selective modification of the hydroxyl terminus. iwu.edu Key transformations include oxidation, conversion to alkyl halides, and formation of esters and ethers.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate reagents. Mild oxidizing agents will typically yield the corresponding aldehyde, 2-(t-Butyldiphenylsilanyloxy)acetaldehyde, while stronger conditions will produce 2-(t-Butyldiphenylsilanyloxy)acetic acid.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted into a good one to facilitate nucleophilic substitution. libretexts.org Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding alkyl chloride or bromide via an SN2 mechanism. libretexts.org

Formation of Tosylates: To create a good leaving group for subsequent substitution reactions while retaining the stereochemistry at the carbon atom, the alcohol can be converted to a tosylate. This is achieved by reacting it with p-toluenesulfonyl chloride (p-TosCl) in the presence of a base like pyridine (B92270). libretexts.org

Esterification and Etherification: The alcohol can react with carboxylic acids or their derivatives to form esters, or with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Interactive Data Table: Functionalization Reactions of the Primary Alcohol
Reaction TypeReagent(s)Product Functional GroupMechanism Type
OxidationPCC, DMPAldehydeOxidation
OxidationKMnO4, CrO3Carboxylic AcidOxidation
Conversion to Alkyl ChlorideSOCl2Alkyl ChlorideSN2
Conversion to Alkyl BromidePBr3Alkyl BromideSN2
Tosylationp-TosCl, PyridineTosylateNucleophilic Acyl Substitution
Esterification (Fischer)R'COOH, Acid catalystEsterNucleophilic Acyl Substitution
Etherification (Williamson)NaH, R'XEtherSN2

The two-carbon (ethylene) chain of this compound is generally stable. However, transformations can be induced by first modifying the hydroxyl group. For instance, converting the alcohol into a good leaving group, such as a tosylate, opens the possibility for elimination reactions. Treatment of the resulting tosylate with a strong, non-nucleophilic base can induce an E2 elimination, yielding t-butyldiphenyl(vinyloxy)silane. libretexts.org This reaction transforms the saturated aliphatic chain into a vinyl group.

Selective Desilylation Protocols for the tert-Butyldiphenylsilyl Ether

Cleavage of the silyl (B83357) ether bond to regenerate the alcohol is a crucial step in synthetic sequences utilizing the TBDPS protecting group. The TBDPS group is known for its high stability, particularly under acidic conditions, relative to other common silyl ethers like tert-butyldimethylsilyl (TBS). chem-station.com This stability allows for its selective removal under specific conditions.

The cleavage of silyl ethers in acidic media generally involves the protonation of the ether oxygen, which makes the corresponding alcohol a better leaving group. masterorganicchemistry.com The subsequent step can proceed via either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. masterorganicchemistry.comwikipedia.orgyoutube.com In the case of the primary ether in this compound, the formation of a primary carbocation is highly unfavorable, so the reaction proceeds through an SN2 pathway. masterorganicchemistry.comyoutube.com A nucleophile attacks the carbon atom adjacent to the protonated oxygen, displacing the silanol. However, the TBDPS group is significantly more stable to acid hydrolysis than many other silyl ethers, a property attributed to the steric hindrance around the silicon atom. chem-station.comgelest.com Therefore, forcing conditions are often required for acid-mediated deprotection.

The most common and effective method for cleaving silyl ethers is through the use of fluoride (B91410) ion sources, with tetrabutylammonium (B224687) fluoride (TBAF) being the archetypal reagent. total-synthesis.comorganic-chemistry.org This deprotection mechanism is driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond, which is thermodynamically favored over the silicon-oxygen (Si-O) bond. chem-station.comtotal-synthesis.com The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack leads to the formation of a pentacoordinate siliconate intermediate. total-synthesis.comstackexchange.com This hypervalent intermediate is unstable and subsequently breaks down, cleaving the Si-O bond and releasing the alkoxide, which is then protonated upon workup to yield the free alcohol (ethylene glycol in this case). The use of TBAF in a solvent like tetrahydrofuran (B95107) (THF) is a standard protocol for this transformation. gelest.com

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others within a multifunctional molecule. The distinct stability profile of the TBDPS group makes it an excellent participant in such strategies. wikipedia.org

The relative stability of common silyl ethers to acidic conditions is generally TMS < TES < TBS < TIPS < TBDPS. chem-station.com This hierarchy allows for the selective removal of a less hindered silyl ether like TBS with mild acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) while leaving a TBDPS group on the same molecule intact. total-synthesis.comorganic-chemistry.org

Conversely, while fluoride ions cleave most silyl ethers, selectivity can sometimes be achieved based on steric hindrance and reaction conditions. stackexchange.comwikipedia.org More significantly, the TBDPS group can be selectively cleaved using fluoride reagents while other protecting groups that are acid-labile but base-stable (e.g., tetrahydropyranyl (THP) or tert-butoxycarbonyl (Boc) groups) remain unaffected. iwu.eduorganic-chemistry.org This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential unmasking of functional groups in the synthesis of complex molecules. enpress-publisher.com

Interactive Data Table: Orthogonal Deprotection Scenarios Involving TBDPS
Target Group for RemovalStable GroupReagent/ConditionsBasis for Selectivity
TBS EtherTBDPS EtherMild Acid (e.g., PPTS, CSA)Higher acid stability of TBDPS. chem-station.com
TBDPS EtherTHP EtherFluoride (e.g., TBAF)THP is acid-labile, base/fluoride stable.
TBDPS EtherBoc AmineFluoride (e.g., TBAF)Boc is acid-labile, base/fluoride stable. organic-chemistry.org
Acetal (e.g., Isopropylidene)TBDPS EtherAqueous AcidHigh acid stability of TBDPS. organic-chemistry.org

Mechanistic Elucidation of Reactions Involving the Silyl Ether

Mechanistic studies are crucial for understanding the intricate details of a chemical transformation, including the movement of electrons, the structures of intermediates and transition states, and the factors that control the reaction's outcome. For many silyl ethers, such studies have provided invaluable insights into their reactivity.

The conversion of a molecule like this compound to a cyclic ether, such as a protected oxirane, would typically involve an intramolecular nucleophilic substitution. This would necessitate the activation of the primary alcohol, for instance, by conversion to a tosylate or mesylate, to create a good leaving group. The adjacent silyloxy group could then act as an internal nucleophile, displacing the leaving group to form the three-membered ring.

While the epoxidation of allylic alcohols protected with silyl ethers is a well-documented process, often exhibiting high diastereoselectivity due to the directing effect of the bulky silyl ether group, there is a lack of specific studies on the direct epoxidation or subsequent cyclization reactions originating from the saturated this compound. The influence of the t-butyldiphenylsilyl (TBDPS) group on the stereochemical outcome of such reactions in related systems is an area of active research. The steric bulk of the TBDPS group can significantly influence the approach of reagents, thereby controlling the stereochemistry of the products formed.

Rearrangements involving silyl ethers are known to occur under various conditions, often catalyzed by Lewis or Brønsted acids. These rearrangements can involve the migration of the silyl group between different oxygen atoms within a molecule. For a molecule like this compound, such a rearrangement would be degenerate as it would involve the migration of the silyl group from one oxygen of an ethylene (B1197577) glycol moiety to the other, resulting in the same molecule.

However, in more complex polyol systems protected with silyl ethers, these rearrangements are significant and can be driven by the relative thermodynamic stabilities of the possible isomers. Factors influencing these rearrangements include the nature of the silyl group, the solvent, and the catalyst employed. Mechanistic investigations of these pathways often involve computational studies to model transition states and intermediates, providing a deeper understanding of the reaction coordinates. Unfortunately, specific studies detailing potential rearrangement pathways for this compound, which could be initiated, for example, by Lewis acids, are not described in the available literature.

Strategic Applications in Target Oriented Synthesis

Utility as a Key Building Block in Complex Molecule Construction

The strategic placement of the TBDPS protecting group provides robust stability under a wide range of reaction conditions, yet allows for selective deprotection, typically using fluoride-based reagents. This enables chemists to unmask the second hydroxyl group at a desired stage of a synthetic sequence, making 2-(t-Butyldiphenylsilanyloxy)ethanol a valuable linchpin in the assembly of intricate natural products and biologically active molecules.

The utility of this compound and its derivatives is prominently demonstrated in the total synthesis of complex natural products. A key example is its application in studies toward the synthesis of Amphidinolide P, a potent antitumor macrolide. In this context, a derivative of the title compound is used to construct a significant portion of the molecule's carbon skeleton. The 2-(tert-Butyldiphenylsilanyloxy)ethyl unit is incorporated into a dithiane intermediate, which then undergoes further transformations to build the C1–C11 segment of Amphidinolide P. The bulky silyl (B83357) ether not only protects the hydroxyl group but also influences the reactivity and conformation of synthetic intermediates.

While 2-piperidine ethanol (B145695) is a known versatile precursor for the synthesis of various piperidine (B6355638) alkaloids, such as (-)-anaferine, the direct application of this compound in this specific class of alkaloids is less documented in the provided literature. However, its role as a protected C2 synthon makes it a conceptually viable building block for creating the side chains of complex piperidine-based natural products.

Table 1: Application in the Synthesis of an Amphidinolide P Intermediate

Reactant Reagents Product Synthetic Goal Reference

In the field of medicinal chemistry, nucleoside analogues are crucial for developing antiviral and anticancer agents. The tert-butyldiphenylsilyl (TBDPS) group is frequently employed as a protecting group for the hydroxyl functions of the ribose sugar in nucleoside chemistry due to its stability and selective removal. This compound can serve as a key building block for acyclic nucleoside analogues, where the protected ethylene (B1197577) glycol unit replaces the traditional furanose ring. This modification can impart unique biological properties and alter the pharmacokinetic profile of the resulting compounds. The synthesis involves coupling the deprotected alcohol of a nucleobase-containing intermediate with the functionalized C2 unit derived from this compound.

Taurine (B1682933) (2-aminoethanesulfonic acid) and its derivatives are known for a range of physiological roles and therapeutic applications, including anticonvulsant and anti-alcoholic agents. The synthesis of taurine derivatives often involves the modification of an aminoethanol precursor. This compound can be used as a protected hydroxyethylating agent. After converting the primary alcohol to a suitable leaving group, it can be reacted with an appropriate amine, followed by sulfonation and deprotection, to yield novel taurine analogues.

Employment in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, enhancing atom economy and efficiency. Alcohols are increasingly used as green and sustainable reagents in these transformations, often through a "borrowing hydrogen" strategy where the alcohol is temporarily oxidized in situ to an aldehyde or ketone.

This compound is a suitable substrate for such processes. Its primary alcohol can be oxidized to the corresponding aldehyde, 2-(t-Butyldiphenylsilanyloxy)acetaldehyde. This aldehyde can then act as a key electrophile in a variety of multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to generate highly functionalized heterocyclic structures. The TBDPS-protected hydroxyl group remains intact during these transformations, providing a handle for further diversification of the product. This approach allows for the rapid assembly of molecular libraries for drug discovery.

Contributions to Stereoselective Synthesis and Chiral Induction

While this compound is an achiral molecule, its sterically demanding t-butyldiphenylsilyl group plays a crucial role in stereoselective synthesis. The significant steric bulk of the TBDPS group can effectively block one face of a reactive center within a molecule, directing the approach of reagents to the opposite, less hindered face. This principle of steric hindrance is a cornerstone of chiral induction.

In the synthesis of complex polyketide natural products like Amphidinolide P, which contain numerous stereocenters, the strategic placement of bulky silyl ethers is essential for controlling the stereochemical outcome of subsequent reactions. For instance, when a substrate containing the 2-(t-butyldiphenylsilanyloxy)ethyl moiety undergoes an aldol (B89426) reaction or an allylation, the TBDPS group can influence the conformation of the transition state, leading to the preferential formation of one diastereomer over another. This control is vital for achieving the high stereochemical purity required for biologically active target molecules.

Advanced Spectroscopic Characterization and Analytical Methodologies in Silyl Ether Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of silyl (B83357) ethers like 2-(t-Butyldiphenylsilanyloxy)ethanol. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the complete assignment of the molecular structure.

Structural Analysis: In the ¹H NMR spectrum, the protons of the ethyl group exhibit characteristic shifts and coupling patterns. The protons on the carbon adjacent to the silyl ether oxygen (Si-O-CH₂-) are expected to appear at a different chemical shift than those on the carbon bearing the hydroxyl group (-CH₂-OH), with spin-spin coupling between them resulting in triplet patterns. The bulky tert-butyl group gives rise to a sharp singlet, typically in the upfield region, integrating to nine protons. The phenyl groups attached to the silicon atom produce a complex multiplet pattern in the aromatic region of the spectrum. The hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. msu.edu

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon environment. The two carbons of the ethanol (B145695) backbone are clearly resolved, with the carbon bonded to the silyl-oxygen appearing at a characteristic chemical shift. libretexts.org The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the distinct carbons of the phenyl rings (ipso, ortho, meta, para), are all observable, confirming the presence of these key structural motifs. libretexts.orgoregonstate.edu

Expected NMR Chemical Shifts for this compound

Assignment¹H NMR Expected Chemical Shift (δ, ppm)¹³C NMR Expected Chemical Shift (δ, ppm)
-Si-C(CH₃)₃~1.0 - 1.1 (s, 9H)~19 (Quaternary C), ~27 (CH₃)
Si-O-CH₂-~3.8 - 3.9 (t)~60 - 65
-CH₂-OH~3.7 - 3.8 (t)~60 - 65
-OHVariable, broad singletN/A
-Si-Ph~7.3 - 7.8 (m, 10H)~127 - 136

Conformational Analysis: For flexible molecules like this compound, NMR is a powerful technique for probing solution-state conformations, which are often influenced by steric and electronic effects. auremn.org.br While simple ¹H NMR provides averaged signals for rapidly interconverting conformers, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons. nih.gov This can provide insights into the preferred rotational conformations around the C-C and C-O bonds of the ethanol backbone and the orientation of the bulky t-butyldiphenylsilyl group relative to the rest of the molecule. acs.org Furthermore, the analysis of coupling constants (³J-values) can give quantitative information about dihedral angles, helping to build a comprehensive model of the dominant conformers in solution. auremn.org.brnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within this compound and for studying the non-covalent interactions that govern its physical properties.

Functional Group Identification: The IR spectrum of this compound displays a set of characteristic absorption bands that serve as a molecular fingerprint. The most prominent feature is a strong, broad absorption in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded hydroxyl group. libretexts.orglibretexts.org The C-H stretching vibrations of the aliphatic ethyl group and the aromatic phenyl groups are observed between 3100 and 2850 cm⁻¹. vscht.cz The presence of the silyl ether is confirmed by strong absorptions corresponding to the Si-O-C and Si-C bonds. specac.com The C-O stretching vibration of the alcohol appears in the 1100-1000 cm⁻¹ range. docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic C-H stretches and the phenyl ring breathing modes are typically strong and sharp, providing clear evidence of the diphenylsilyl moiety. msu.ru

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H Stretch (H-bonded)3400 - 3200WeakStrong, Broad (IR)
Aromatic C-H Stretch3100 - 30003100 - 3000Medium
Aliphatic C-H Stretch2960 - 28502960 - 2850Strong
Aromatic C=C Stretch1600 - 14501600 - 1450Medium-Strong
Si-O-C Stretch1100 - 1080VariableStrong (IR)
C-O Stretch1075 - 1000MediumStrong (IR)
Si-C Stretch830 - 750StrongMedium-Strong

Intermolecular Interactions: The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. libretexts.org In dilute solutions using a non-polar solvent, a sharper, higher frequency band corresponding to "free" non-hydrogen-bonded hydroxyl groups may be observed. libretexts.orgresearchgate.net As concentration increases, the broad band associated with intermolecular O-H···O hydrogen bonds becomes dominant. quora.com This allows for the study of self-association and interactions with other hydrogen-bonding species. The strength of the hydrogen bond can be inferred from the extent of the frequency shift to lower wavenumbers. researchgate.net

Mass Spectrometry Techniques in Purity Assessment and Reaction Progress Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound, confirm its elemental composition through high-resolution measurements, and assess its purity. It is also a valuable tool for monitoring the progress of its synthesis.

Purity Assessment: When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry can effectively separate the target compound from starting materials, by-products, and other impurities. rsc.org Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) can be readily detected, confirming the molecular weight. The high mass accuracy of modern instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for the determination of the elemental formula, providing a high degree of confidence in the compound's identity. chromforum.org The presence of impurities would be evident as additional peaks in the mass spectrum, and their relative abundance can be quantified to assess the purity of the sample.

Reaction Progress Monitoring: During the synthesis of this compound from ethylene (B1197577) glycol and tert-butyldiphenylsilyl chloride, MS can be used to monitor the reaction's progress. Small aliquots of the reaction mixture can be analyzed over time to track the disappearance of the starting material's molecular ion and the appearance and increase in intensity of the product's molecular ion. This allows for the precise determination of the reaction endpoint, preventing the formation of by-products from over-reaction and ensuring optimal yield.

Fragmentation Analysis: Under harder ionization conditions or through tandem mass spectrometry (MS/MS), the molecular ion of this compound will fragment in a predictable manner, providing further structural confirmation. A characteristic and often dominant fragmentation pathway for tert-butyldiphenylsilyl ethers is the loss of the tert-butyl group (a loss of 57 Da) to form a stable [M-57]⁺ ion. libretexts.org Other potential fragmentations include cleavage of the ethanol backbone and loss of the phenyl groups. docbrown.infolibretexts.org

Expected Key Mass Fragments for this compound (MW = 300.47)

m/z (Mass/Charge)Proposed FragmentDescription
301.16[M+H]⁺Protonated molecular ion (in ESI+)
243.09[M - C₄H₉]⁺Loss of the tert-butyl group
225.08[M - C₄H₉ - H₂O]⁺Loss of t-butyl and water
199.08[Ph₂SiOH]⁺Diphenylsilanol cation

Emerging Spectroscopic Methods for In-Situ Reaction Monitoring

The optimization of chemical syntheses, including the formation of silyl ethers, is greatly enhanced by the ability to monitor reactions in real-time without the need for sampling. Emerging in-situ spectroscopic methods provide a continuous stream of data directly from the reaction vessel, offering unprecedented insight into reaction kinetics, mechanisms, and the formation of transient intermediates. youtube.com

For the synthesis of this compound, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful in-situ technique. mdpi.commt.com An immersion probe with a robust crystal (like diamond or germanium) is placed directly into the reaction mixture. mdpi.comnih.gov The progress of the silylation can be monitored by tracking the decrease in the intensity of the O-H stretching band of the starting ethylene glycol and the simultaneous increase in the intensity of the characteristic Si-O-C stretching band of the silyl ether product around 1100 cm⁻¹. mdpi.commdpi.com This real-time data allows for precise control over reaction parameters, identification of the reaction endpoint, and the potential to detect unexpected reaction pathways or intermediates. youtube.commt.com

Similarly, in-situ Raman spectroscopy can be employed, using fiber-optic probes to monitor changes in the vibrational modes of reactants and products. This technique is particularly advantageous for reactions in aqueous or highly polar media where IR spectroscopy can be challenging due to strong solvent absorption. In-situ NMR spectroscopy, while less common for routine monitoring due to instrumentation requirements, offers the most detailed structural information, allowing for the simultaneous tracking of all soluble reactants, intermediates, and products throughout the course of the reaction. youtube.com These advanced in-situ methods are transforming chemical process development by providing a deeper understanding of reaction dynamics, leading to more efficient, safer, and higher-yielding synthetic protocols.

Computational Chemistry and Theoretical Investigations of Silyl Protected Ethanol Derivatives

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of silyl (B83357) ethers. These calculations provide detailed information about molecular orbitals, charge distributions, and the nature of chemical bonds, which are fundamental to understanding the molecule's reactivity. rsc.org

The electronic properties of 2-(t-Butyldiphenylsilanyloxy)ethanol are largely dictated by the silicon-oxygen bond and the bulky tert-butyl and phenyl substituents on the silicon atom. The oxygen atom's lone pairs interact with the vacant d-orbitals of the silicon atom, influencing the strength and polarity of the Si-O bond. DFT calculations can quantify this interaction by analyzing the bond lengths, bond orders, and atomic charges. The bulky TBDPS group sterically shields the Si-O bond, a feature that is also reflected in the calculated molecular structure.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. In a molecule like this compound, the HOMO is typically localized on the oxygen atom, while the LUMO may be associated with the phenyl rings or the silicon atom. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. Topological analysis of the electron density and the Electron Localization Function (ELF) can further characterize the bonding, revealing the covalent and ionic nature of the Si-O and O-C bonds. rsc.org

Table 1: Representative Theoretical Bond Parameters for a TBDPS-Protected Primary Alcohol
ParameterTypical Calculated ValueSignificance
Si-O Bond Length~1.65 ÅIndicates a strong covalent bond with some ionic character.
O-C Bond Length~1.43 ÅTypical length for a single carbon-oxygen bond in an ether.
Si-O-C Bond Angle~120-130°The wide angle minimizes steric repulsion from the bulky silyl group.
Mulliken Charge on SiPositiveReflects the electropositive nature of silicon relative to oxygen.
Mulliken Charge on ONegativeHighlights the high electronegativity and nucleophilic character of the oxygen atom.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of flexible molecules like this compound. These simulations model the movement of atoms over time, providing insights into the accessible conformations and the energy barriers between them.

The conformational landscape of this compound is influenced by the rotation around several key bonds: the Si-O bond, the O-C bond, and the C-C bond of the ethanol (B145695) backbone. The bulky tert-butyldiphenylsilyl (TBDPS) group imposes significant steric constraints, limiting the rotational freedom. The phenyl groups can rotate, and the orientation of the tert-butyl group relative to the ethanol moiety defines various stable conformers. Conformational analysis helps identify the lowest-energy (most stable) structures, which are the most populated at thermal equilibrium. The presence of bulky vicinal protective groups can lead to significant conformational changes compared to the parent alcohol.

MD simulations can also reveal the role of the solvent in stabilizing certain conformations through intermolecular interactions, such as hydrogen bonding between the terminal hydroxyl group and solvent molecules. Understanding the preferred conformation is critical, as it can significantly impact the molecule's reactivity by affecting the accessibility of reactive sites.

Table 2: Key Torsional Angles and Their Impact on Conformation
Torsional AngleDescriptionExpected Low-Energy Conformations
C-Si-O-CRotation around the Si-O bondStaggered conformations that minimize steric clash between the phenyl/tert-butyl groups and the ethyl chain.
Si-O-C-CRotation around the O-C bondTypically prefers anti or gauche conformations.
O-C-C-ORotation around the C-C bondGauche and anti conformations are possible, influenced by potential intramolecular hydrogen bonding.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the theoretical prediction of reaction pathways and the characterization of transition states. For this compound, this is particularly useful for studying its formation (silylation) and cleavage (desilylation).

The cleavage of silyl ethers, especially under acidic or fluoride-mediated conditions, is a common reaction studied computationally. Theoretical calculations can model the mechanism of these reactions step-by-step. For fluoride-induced desilylation, the pathway is believed to involve the formation of a hypervalent, pentacoordinate silicon intermediate. libretexts.org Quantum chemical methods can be used to calculate the geometry and energy of this intermediate and the transition states leading to its formation and subsequent collapse. The activation energy (the energy barrier from reactant to transition state) determines the reaction rate. Comparing the calculated activation energies for different proposed mechanisms can help identify the most likely reaction pathway.

For example, calculations can elucidate why the Si-O bond cleaves in preference to the C-O bond by comparing the energy barriers for both processes. These studies often reveal that the formation of the highly stable Si-F bond provides a strong thermodynamic driving force for the reaction. libretexts.org

Table 3: Calculated Energetics for a Representative Fluoride-Mediated Desilylation Reaction
ParameterRepresentative Value (kcal/mol)Interpretation
Activation Energy (Ea)15 - 25A relatively low barrier, consistent with the reaction proceeding readily at or near room temperature.
Reaction Energy (ΔEr)-20 to -30A highly exothermic reaction, driven by the formation of the strong Si-F bond.

Computational Studies on Silyl Ether Stability and Reactivity

Computational studies can quantify the factors that govern the stability and reactivity of silyl ethers. The exceptional stability of the TBDPS group in this compound, particularly its resistance to acidic hydrolysis, is a key feature that can be explored theoretically. wikipedia.org

The stability of silyl ethers towards hydrolysis is primarily influenced by steric hindrance around the silicon atom. Computational models can quantify this steric bulk and its effect on the activation energy for hydrolysis. By calculating the energy barrier for the approach of a nucleophile (like water or a hydronium ion) to the silicon center, one can compare the relative stability of different silyl ethers. For the TBDPS group, the large phenyl and tert-butyl substituents create a sterically congested environment that significantly raises the energy barrier for nucleophilic attack, thus slowing down the rate of hydrolysis compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ether. wikipedia.org

Reactivity towards fluoride (B91410) ions, however, follows a different trend. While sterics still play a role, the electronic properties of the substituents on silicon are also important. Computational studies can model the interaction of the fluoride ion with the silicon atom and explain the observed selectivities in the deprotection of different silyl ethers. These studies confirm that the high strength of the resulting Si-F bond is a major thermodynamic driver for the cleavage reaction. libretexts.org

Table 4: Relative Stability of Common Silyl Ethers (Qualitative Comparison)
Silyl EtherRelative Stability to Acid HydrolysisPrimary Reason (from computational insight)
TMS (Trimethylsilyl)LowMinimal steric hindrance at the silicon atom.
TES (Triethylsilyl)ModerateIncreased steric bulk compared to TMS.
TBS (tert-Butyldimethylsilyl)HighSignificant steric hindrance from the tert-butyl group.
TIPS (Triisopropylsilyl)Very HighExtreme steric crowding by three isopropyl groups.
TBDPS (tert-Butyldiphenylsilyl)Very HighCombination of bulky tert-butyl and phenyl groups provides substantial steric protection. wikipedia.org

Future Perspectives and Interdisciplinary Research Avenues

Innovations in Protecting Group Chemistry for Alcohols

Silyl (B83357) ethers are fundamental as protecting groups for hydroxyl moieties in the synthesis of complex organic molecules. tandfonline.commasterorganicchemistry.com The future of this field lies in the development of novel silyl groups that offer enhanced selectivity and orthogonality. tandfonline.com Research is focused on creating protecting groups that can be introduced and removed under increasingly mild and specific conditions, minimizing side reactions and maximizing yields. bohrium.comtandfonline.com

Innovations are also being driven by the integration of silyl ether chemistry with other modern techniques. tandfonline.comresearchgate.net This includes the development of fluorous silyl tags for simplified purification and the use of silyl ethers as linkers for solid-phase synthesis. tandfonline.com Furthermore, the pursuit of "green" chemistry is leading to the exploration of more environmentally benign silylation and desilylation methods, such as biocatalytic approaches that could selectively add or remove silyl groups. researchgate.net The development of photocleavable silyl protecting groups, which can be removed with visible light, represents a significant advancement in achieving orthogonal deprotection strategies. researchgate.net

Chemo- and Regioselective Transformations of Silyl Ethers

The ability to selectively transform a silyl ether in the presence of other functional groups, or to differentiate between multiple silyl ethers within the same molecule, is crucial for efficient synthesis. as-pub.comorganic-chemistry.org Future research will likely focus on developing new catalytic systems that can achieve high levels of chemo- and regioselectivity. For instance, rhodium-catalyzed intramolecular silylation of C-H bonds in alcohol-derived silyl ethers allows for the synthesis of 1,4-diols with high regioselectivity. organic-chemistry.org

The selective deprotection of different silyl ethers is another key area of development. gelest.com By fine-tuning reagents and reaction conditions, it is possible to selectively cleave one type of silyl ether while leaving others, such as the robust t-butyldiphenylsilyl (TBDPS) group, intact. as-pub.comorganic-chemistry.org For example, methods have been developed for the selective cleavage of tert-butyldimethylsilyl (TBS) ethers in the presence of TBDPS ethers. as-pub.com The development of palladium-catalyzed cross-coupling reactions of thiol esters with gem-dizincioalkanes provides a chemo-, regio-, and stereoselective route to silyl enol ethers. rsc.orgrsc.org

Advanced Materials Science Applications Derived from Silylated Scaffolds

Silylated compounds, including those with structures analogous to 2-(t-Butyldiphenylsilanyloxy)Ethanol, are increasingly being used as building blocks for advanced materials. bohrium.com The ability of silyl ethers to undergo sol-gel processes allows for the creation of hybrid organic-inorganic materials with tailored properties. rsc.org These silylated scaffolds can be designed at the molecular level to control the structure and function of the resulting materials.

Current and future applications span a wide range of fields. In tissue engineering, silylated scaffolds are used to create biocompatible and biodegradable frameworks that can support cell growth and tissue regeneration. mdpi.comnih.gov The functionalization of surfaces with silylating agents can create hydrophobic coatings, improve adhesion, or introduce specific chemical functionalities, which is critical in the development of microelectronics, sensors, and nanomaterials. cfsilicones.comnih.gov For instance, silylated nanocellulosic scaffolds have been used to create superinsulating silica (B1680970) aerogels with improved mechanical properties. researchgate.net Silylated peptides are also being explored for the bottom-up synthesis of bio-functionalized materials. bohrium.comrsc.org

Integration with Flow Chemistry and Automated Synthesis

The principles of protecting group chemistry are being integrated with automated synthesis platforms and flow chemistry to accelerate the discovery and production of new molecules. wikipedia.orgresearchgate.net Automated systems can perform multi-step syntheses, including protection and deprotection steps, with high efficiency and reproducibility. researchgate.netsigmaaldrich.com This is particularly valuable in the pharmaceutical industry for the rapid synthesis of compound libraries for drug discovery. researchgate.net

Flow chemistry offers several advantages for reactions involving silyl ethers, such as precise control over reaction parameters, improved heat and mass transfer, and enhanced safety when handling hazardous reagents. acs.orgnih.gov The small reaction volumes and short residence times in flow reactors can also enable the use of highly reactive intermediates that would be difficult to handle in traditional batch processes. acs.org The automated introduction of protecting groups, including those for peptide backbone protection, has been demonstrated to improve the synthesis of complex molecules. nih.gov The combination of flow chemistry with in-line analysis and purification can lead to fully automated processes for the synthesis of complex targets. uc.pt

Interactive Data Table: Silyl Ether Protecting Groups

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm the ethylene glycol backbone (δ ~3.6–3.8 ppm for -OCH₂CH₂O-) and t-butyl/diphenyl groups (δ 1.05 ppm for (CH₃)₃C; aromatic protons at δ 7.3–7.6 ppm) .
  • IR Spectroscopy : Detect hydroxyl (broad ~3400 cm⁻¹) and Si-O-C stretches (1100–1000 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular ion peaks (C₁₈H₂₄O₂Si: exact mass 324.15 g/mol) .

Advanced: How can researchers optimize the stability of this compound during storage?

Stability Challenges :
Silyl ethers hydrolyze under acidic/basic conditions or prolonged moisture exposure.
Optimization Strategies :

  • Storage : Use anhydrous solvents (e.g., CH₂Cl₂, THF) in sealed vials with molecular sieves.
  • Inert atmosphere : Argon or nitrogen blankets prevent oxidation.
  • Stability assays : Monitor decomposition via ¹H NMR (appearance of silanol peaks at δ ~2–3 ppm) .

Basic: What safety protocols are critical when handling this compound?

Q. Safety Measures :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritant properties noted in Safety Data Sheets) .
  • Ventilation : Use fume hoods to limit inhalation of volatile solvents (e.g., chloroform) during synthesis .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the steric bulk of the t-butyldiphenylsilyl group influence reactivity in downstream applications?

Mechanistic Insights :
The t-butyldiphenylsilyl (TBDPS) group:

  • Steric protection : Shields hydroxyl groups in multi-step syntheses (e.g., carbohydrate or natural product derivatization).
  • Selective deprotection : Resists acid/base conditions that cleave smaller silyl groups (e.g., TMS or TBS), enabling orthogonal protection .
    Case Study :
    In synthesizing β-keto esters, TBDPS-protected ethanol intermediates show >90% stability under mild acidic conditions (pH 4–5), unlike TBS analogs .

Basic: What are common impurities in this compound, and how are they removed?

Q. Impurity Profile :

  • Silanol byproducts : From partial hydrolysis of the silyl ether.
  • Unreacted ethylene glycol : Due to stoichiometric imbalance.
    Purification :
  • Liquid-liquid extraction : Partition between water and ethyl acetate to remove polar impurities.
  • Crystallization : Hexane/ether mixtures precipitate pure product .

Advanced: How can computational modeling predict the reactivity of silyl-protected ethanol derivatives?

Q. Computational Methods :

  • DFT calculations : Optimize transition states for silylation/hydrolysis reactions (e.g., Gibbs free energy barriers for Si-O bond cleavage).
  • Solvent effects : COSMO-RS models simulate polarity impacts on reaction rates.
    Validation :
    Compare computed NMR shifts (e.g., ¹³C for Si-C) with experimental data to refine force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.